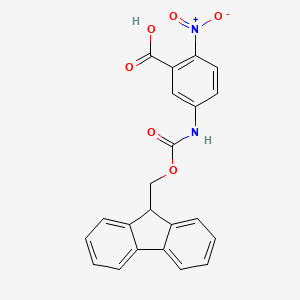

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nitrobenzoic acid moiety. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect amino groups during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.

Major Products Formed

Deprotection: Free amino group.

Reduction: Amino-substituted benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.

Bioconjugation: The compound is used in the synthesis of bioconjugates for drug delivery and diagnostic applications.

Material Science: Fmoc-modified compounds are used in the fabrication of functional materials due to their self-assembly properties.

Medicinal Chemistry: It is used in the development of peptide-based therapeutics and as a building block for complex organic molecules.

Mecanismo De Acción

The primary mechanism of action of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed using a base, revealing the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

9-Fluorenylmethyloxycarbonyl chloride: Used for the protection of amino groups in peptide synthesis.

tert-Butyloxycarbonyl (Boc) protected compounds: Another class of protecting groups used in peptide synthesis.

Benzyl carbamate (Cbz) protected compounds: Used for the protection of amino groups in organic synthesis.

Uniqueness

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is unique due to its dual functionality, combining the Fmoc protecting group with a nitrobenzoic acid moiety. This allows for additional chemical modifications and applications in various fields of research and industry .

Actividad Biológica

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, commonly referred to as Fmoc-2-nitrobenzoic acid, is a compound that plays a significant role in peptide synthesis and various biochemical applications. Its unique structure combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a nitrobenzoic acid moiety, making it particularly useful in solid-phase peptide synthesis (SPPS) and other chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C15H14N2O4

- Molar Mass: 286.28 g/mol

- CAS Number: 1301739-86-5

The primary function of Fmoc-2-nitrobenzoic acid is to serve as a protecting group for amino acids during peptide synthesis. The Fmoc group is base-labile, allowing for its removal under basic conditions without affecting the integrity of the peptide chain. This mechanism is crucial for the sequential addition of amino acids in SPPS.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Peptide Bond Formation: It facilitates the formation of peptide bonds by protecting amino groups from undesired reactions during synthesis.

- Deprotection Reactions: The Fmoc group can be removed using piperidine or other bases, regenerating the free amino group for further reactions.

Applications in Research

This compound has diverse applications across various fields:

-

Peptide Synthesis:

- Widely used in SPPS as a protecting group.

- Enables the synthesis of complex peptides with high purity and yield.

-

Bioconjugation:

- Utilized in synthesizing bioconjugates for targeted drug delivery systems.

- Enhances the stability and bioavailability of therapeutic peptides.

-

Material Science:

- Fmoc-modified compounds are employed in creating functional materials due to their self-assembly properties.

-

Medicinal Chemistry:

- Acts as a building block for developing peptide-based therapeutics.

- Used in synthesizing inhibitors and other biologically active compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of Fmoc-2-nitrobenzoic acid:

-

Peptide Synthesis Optimization:

A study demonstrated that using Fmoc protection improved the efficiency of synthesizing cyclic peptides compared to traditional methods that utilized Boc protection, which is less stable under certain conditions . -

Drug Delivery Systems:

Research on bioconjugates involving Fmoc-2-nitrobenzoic acid showed enhanced cellular uptake and therapeutic efficacy in cancer treatment models, indicating its potential as a drug delivery vehicle . -

Functional Materials Development:

Investigations into self-assembling materials revealed that Fmoc-modified compounds could form nanostructures with specific functionalities, paving the way for advancements in nanotechnology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Fmoc-2-nitrobenzoic acid, it is beneficial to compare it with similar protecting groups:

| Compound | Type | Stability | Removal Conditions |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl chloride | Protecting Group | Acid-stable | Strong acids (TFA) |

| tert-Butyloxycarbonyl (Boc) | Protecting Group | Acid-labile | Strong acids (HF) |

| Benzyl carbamate (Cbz) | Protecting Group | Acid-labile | Strong acids |

Uniqueness: The dual functionality of Fmoc-2-nitrobenzoic acid allows for additional chemical modifications that are not possible with other protecting groups.

Propiedades

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLLUZHKDVNVCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.